molecular formula C21H19ClF3N3 B2664077 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine CAS No. 2058811-86-0

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine

Cat. No. B2664077
CAS RN: 2058811-86-0
M. Wt: 405.85
InChI Key: MXFNCJVYNGAPJD-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group and the pyridine ring would likely contribute to its polarity, solubility, and reactivity .

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study by Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, using molecular orbital methods and pharmacophore models, highlighting its potential application in receptor studies (Shim et al., 2002).

Synthesis and Pharmacological Properties

  • Synthesis and Pharmacological Evaluation : Červená et al. (1975) discussed the synthesis of naphthylpiperazines and their pharmacological properties, indicating potential applications in neurotropic and cardiovascular agents (Červená et al., 1975).

Antagonist Activity Studies

  • Adenosine A2a Receptor Antagonists : Research by Vu et al. (2004) on piperazine derivatives as adenosine A2a receptor antagonists presents potential applications in treating Parkinson's disease (Vu et al., 2004).

Antibacterial and Anticancer Research

  • Antibacterial and Anticancer Compounds : A study by Bondock and Gieman (2015) synthesized compounds for antibacterial and anticancer evaluation, showcasing the application in the development of new therapeutics (Bondock & Gieman, 2015).

Metabolic Pathway Analysis

  • Metabolism of Dopamine D(4)-Selective Antagonist : Zhang et al. (2000) investigated the metabolism of a dopamine D(4) selective antagonist, providing insights into drug metabolism and biotransformation processes (Zhang et al., 2000).

Conformational and Binding Studies

  • Piperidine-Fused Benzoxazino- and Quinazolinonaphthoxazines : A study by Csütörtöki et al. (2012) on the conformational study of piperidine-fused compounds offers insights into molecular structure and binding properties (Csütörtöki et al., 2012).

Serotonin Receptor Studies

  • Effect on Serotonin Binding : Fuller et al. (1978) researched the effect of a structurally similar compound on serotonin binding, indicating applications in neurochemical studies (Fuller et al., 1978).

Future Directions

The future directions in the research and application of TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .

properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-naphthalen-1-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3/c22-18-12-16(21(23,24)25)13-26-19(18)14-27-8-10-28(11-9-27)20-7-3-5-15-4-1-2-6-17(15)20/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFNCJVYNGAPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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